molecular formula C24H23N3O2S B2839132 N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide CAS No. 871098-15-6

N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

Cat. No.: B2839132
CAS No.: 871098-15-6
M. Wt: 417.53
InChI Key: JPMGEIUIKXVBAJ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyanocyclohexyl group, a diphenyl-1,3-oxazol-2-yl moiety, and a sulfanylacetamide linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the 4,5-diphenyl-1,3-oxazole: This can be achieved through the cyclization of a suitable precursor, such as a diphenylamine derivative, under acidic or basic conditions.

    Introduction of the sulfanyl group: The oxazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the cyanocyclohexyl group: The final step involves the reaction of the sulfanyl oxazole intermediate with a cyanocyclohexylamine derivative under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide analogs: Compounds with similar structures but different substituents on the oxazole or cyclohexyl rings.

    Other oxazole derivatives: Compounds containing the oxazole ring but with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c25-17-24(14-8-3-9-15-24)27-20(28)16-30-23-26-21(18-10-4-1-5-11-18)22(29-23)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMGEIUIKXVBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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